molecular formula C18H21ClN6O2 B10981802 N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10981802
M. Wt: 388.8 g/mol
InChI Key: LOCRKBOFKWOJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide features a piperazine core substituted at the 4-position with a pyrimidin-2-yl group and a carboxamide linker attached to a 4-chlorobenzylamino-2-oxoethyl moiety. This structure combines a heteroaromatic pyrimidine ring, a halogenated benzyl group, and a carboxamide functional group, which are common in bioactive molecules targeting receptors or enzymes.

The piperazine ring adopts a chair conformation, as observed in related structures like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (), ensuring stability and optimal spatial orientation for interactions with biological targets .

Properties

Molecular Formula

C18H21ClN6O2

Molecular Weight

388.8 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H21ClN6O2/c19-15-4-2-14(3-5-15)12-22-16(26)13-23-18(27)25-10-8-24(9-11-25)17-20-6-1-7-21-17/h1-7H,8-13H2,(H,22,26)(H,23,27)

InChI Key

LOCRKBOFKWOJLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.

    Substitution with Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.

    Introduction of Chlorobenzylamino Moiety: The chlorobenzylamino group is added through a coupling reaction, typically involving chlorobenzylamine and an activated ester or acid chloride.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, often using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has been explored for its potential in several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death. Molecular docking studies have shown that the compound binds to the active site of these enzymes, blocking their function .

Comparison with Similar Compounds

Piperazine-Carboxamide Derivatives with Halogenated Substituents

Key Analogs :

  • 4s (N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide)
  • 4t (N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide) ()
Property Target Compound (Pyrimidin-2-yl) 4s (4-Methyl) 4t (4-Ethyl)
Piperazine Substituent Pyrimidin-2-yl Methyl Ethyl
Yield Not Reported 49–70% 49–70%
Melting Point Not Reported 142–171°C 142–171°C
Bioactivity Not Reported Local anesthetic (tested in rabbits/rats) Local anesthetic (tested in rabbits/rats)

Structural Insights :

  • This may enhance interactions with aromatic residues in receptor binding pockets.

Role of the Carboxamide Linker

Key Comparison : Dopamine D3 Receptor Ligands ()
Compounds like 8j (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide) exhibit >1000-fold selectivity for D3 over D2 receptors due to the carboxamide linker. Removal of the carbonyl group reduces D3R affinity by >100-fold, underscoring the linker’s role in target engagement.

Implications for the Target Compound :

  • The carboxamide group in N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide likely stabilizes binding via hydrogen bonding or dipole interactions, analogous to D3R-selective ligands.
  • Pyrimidin-2-yl may further modulate selectivity, as heteroaromatic substituents often fine-tune receptor affinity .

Piperazine Conformation and Crystallographic Data

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

  • Piperazine adopts a chair conformation with bond lengths/angles consistent with related structures.
  • Crystal packing involves N–H⋯O hydrogen bonds, suggesting similar intermolecular interactions in the target compound .

Target Compound :

  • The pyrimidin-2-yl group may induce slight distortions in the piperazine chair, altering solubility or crystal packing compared to alkyl-substituted analogs.

Bioactivity of Related Compounds

Serotonin-1A Antagonists ():

  • p-MPPI and p-MPPF (piperazine derivatives) antagonize 5-HT1A receptors with ID50 values of 3–5 mg/kg (hypothermia) and 0.7–3 mg/kg (forepaw treading).

Local Anesthetic Activity ():

  • Analogs 4a–4t showed anesthetic effects in corneal reflex (rabbits) and skin sensitivity (rats) tests.
  • The target compound’s 4-chlorobenzyl group may enhance lipid solubility, prolonging anesthetic duration compared to non-halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.